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Compound of Interest

Compound Name: Cupric glycinate

Cat. No.: B3051312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cupric glycinate, and more broadly, catalytic systems generated in situ from a

copper source and glycine or its derivatives, have emerged as powerful, cost-effective, and

environmentally benign tools in modern organic synthesis.[1] Glycine, as a simple amino acid,

serves as an excellent bidentate ligand, stabilizing the copper catalyst and facilitating a variety

of crucial cross-coupling reactions.[2][3] These catalyst systems are particularly valuable in the

pharmaceutical industry for the construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O)

bonds, which are integral to a vast number of drug molecules and bioactive compounds.[4][5]

The advantages of using copper-glycinate systems include the low cost and high natural

abundance of copper, the use of a non-toxic and readily available amino acid ligand, and the

ability to perform reactions under relatively mild conditions.[1][6]

Application Note 1: Goldberg C-N Coupling Reaction
The Goldberg reaction is a copper-catalyzed C-N bond-forming reaction between an aryl halide

and an amide. This transformation is a cornerstone for the synthesis of N-aryl amides, a

common motif in pharmaceuticals. The use of N,N-dimethylglycine as a ligand has been shown

to create a highly efficient and general catalytic system for this reaction, applicable to a wide

range of aryl bromides and iodides, including hindered and unreactive amides.[7][8]
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The following table summarizes the performance of a copper(I)/N,N-dimethylglycine catalyst

system in the Goldberg reaction between various aryl halides and amides.
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Entry
Aryl
Halide

Amide Product
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

1

4-

Iodotolue

ne

Pyrrolidin

-2-one

1-(4-

tolyl)pyrr

olidin-2-

one

100 12 95 [7][8]

2

4-

Bromoani

sole

Pyrrolidin

-2-one

1-(4-

methoxy

phenyl)p

yrrolidin-

2-one

110 24 92 [7][8]

3

1-Bromo-

4-

nitrobenz

ene

Pyrrolidin

-2-one

1-(4-

nitrophen

yl)pyrroli

din-2-one

110 24 96 [7][8]

4

1-Iodo-4-

(trifluoro

methyl)b

enzene

N-

methylac

etamide

N-

methyl-

N-(4-

(trifluoro

methyl)p

henyl)ac

etamide

90 12 85 [7][8]

5

1-

Iodonaph

thalene

Di-n-

propylam

ine

N-

(naphthal

en-1-yl)-

N-

propylpro

pan-1-

amine

90 12 82 [7][8]

6

2-

Iodotolue

ne

N-

methylfor

mamide

N-

methyl-

N-(o-

tolyl)form

amide

90 12 83 [7][8]
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Experimental Workflow: Goldberg C-N Coupling

Reaction Setup
Reaction Work-up & Purification

Add Reactants to
Oven-Dried Schlenk Tube

Aryl Halide (1.0 mmol)
Amide (1.2 mmol)
CuI (0.05 mmol)

N,N-Dimethylglycine (0.2 mmol)
K2CO3 (2.0 mmol)

Add Dioxane (2.0 mL) Evacuate and Backfill
with Argon (3x)

Heat Reaction Mixture
at 90-110 °C

(See Table 1 for specifics)
Monitor by TLC Cool to Room Temp Dilute with EtOAc

Filter through Celite
Wash with Water

and Brine Dry over Na2SO4 Concentrate and Purify
by Column Chromatography

Click to download full resolution via product page

Caption: General workflow for the CuI/N,N-dimethylglycine catalyzed Goldberg C-N coupling

reaction.

Detailed Protocol: Synthesis of 1-(4-tolyl)pyrrolidin-2-
one

Preparation: To an oven-dried Schlenk tube, add copper(I) iodide (9.5 mg, 0.05 mmol), N,N-

dimethylglycine (20.6 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

Reactant Addition: Add 4-iodotoluene (218 mg, 1.0 mmol) and pyrrolidin-2-one (102 mg, 1.2

mmol) to the tube.

Solvent and Inerting: Add 2.0 mL of anhydrous dioxane. Seal the tube, evacuate, and backfill

with argon. Repeat this cycle three times.

Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20

mL) and filter through a pad of Celite.

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then

with brine (15 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by silica gel column

chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Application Note 2: Ullmann-type C-O Coupling for
Diaryl Ether Synthesis
The Ullmann condensation is a classic method for forming diaryl ethers. Modern

advancements, particularly the use of amino acid ligands like N,N-dimethylglycine, have

significantly improved this reaction, allowing it to proceed at much lower temperatures (e.g., 90

°C) with catalytic amounts of copper.[9] This method is highly effective for coupling various aryl

iodides and bromides with phenols, providing good to excellent yields of synthetically valuable

diaryl ethers.[9][10]

Quantitative Data Summary
The following table illustrates the scope of the CuI/N,N-dimethylglycine catalyzed Ullmann

diaryl ether synthesis.
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Entry
Aryl
Halide

Phenol Product
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

1

4-

Iodoanis

ole

Phenol

4-

Methoxy

diphenyl

ether

90 10 96 [9]

2

4-

Bromoani

sole

Phenol

4-

Methoxy

diphenyl

ether

90 24 82 [9]

3
Iodobenz

ene

4-tert-

Butylphe

nol

4-tert-

Butyldiph

enyl

ether

90 10 98 [9]

4

1-Iodo-4-

nitrobenz

ene

Phenol

4-

Nitrodiph

enyl

ether

90 8 94 [9]

5

2-

Iodotolue

ne

2-

Naphthol

2-(o-

Tolyloxy)

naphthal

ene

90 12 95 [9]
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Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann C-O coupling reaction.

Detailed Protocol: Synthesis of 4-Methoxydiphenyl ether
Preparation: In a flame-dried reaction vial, combine CuI (7.6 mg, 0.04 mmol), N,N-

dimethylglycine (15.5 mg, 0.15 mmol), and cesium carbonate (Cs₂CO₃, 1.30 g, 4.0 mmol).

Reactant Addition: Add 4-iodoanisole (468 mg, 2.0 mmol) and phenol (282 mg, 3.0 mmol) to

the vial.

Solvent and Inerting: Add 4.0 mL of anhydrous dioxane. Seal the vial and flush with argon.

Reaction: Stir the mixture vigorously in a preheated oil bath at 90 °C for 10 hours.
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Work-up: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and pass

it through a short plug of silica gel, washing with additional ethyl acetate.

Purification: Concentrate the filtrate under vacuum. Purify the residue by flash column

chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the

desired diaryl ether.

Application Note 3: Formylation of Amines using
CO₂ and H₂
The direct formylation of amines using carbon dioxide and hydrogen represents a green and

atom-economical approach to synthesizing formamides, which are important intermediates and

solvents. A pre-synthesized trans-bis-(glycinato)copper(II) complex has been demonstrated as

an effective catalyst for this transformation.[11] The reaction proceeds under moderate

pressure and temperature without the need for any additional solvent.

Quantitative Data Summary
The following table shows the catalytic activity of the trans-Cu(gly)₂ complex for the formylation

of various amines.

Entry Amine Temp (°C)
Pressure
(bar)

Time (h) Yield (%)
Referenc
e

1
Diethylami

ne
85 50 4 95 [11]

2

N-

methylanili

ne

85 50 4 89 [11]

3 Piperidine 85 50 4 92 [11]

4 Morpholine 85 50 4 94 [11]

5 Pyrrolidine 85 50 4 90 [11]

Experimental Setup: High-Pressure Amine Formylation
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Caption: Schematic of the experimental setup for the copper-catalyzed formylation of amines.

Detailed Protocols
Protocol A: Synthesis of trans-bis-(glycinato)copper(II) [trans-Cu(gly)₂] Catalyst[11]

Preparation: In a beaker, dissolve copper(II) chloride (CuCl₂, 1.0 mmol) and glycine (2.0

mmol) in 15 mL of dehydrated ethanol.

Stirring: Stir the mixture magnetically for 15 minutes at room temperature.
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Reaction: Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave. Seal the

autoclave and heat it at 100 °C for 3 hours.

Isolation: Cool the autoclave to room temperature. Collect the resulting deep blue product by

centrifugation.

Washing & Drying: Wash the solid product thoroughly with ethanol and dry it at 200 °C for 4

hours to obtain the trans-Cu(gly)₂ complex.

Protocol B: Typical Procedure for Formylation of Diethylamine[11]

Reactor Charging: Charge a 15 mL high-pressure reactor with the trans-Cu(gly)₂ catalyst

(0.1 g) and diethylamine (5 mL). No additional solvent is required.

Inerting: Seal the reactor and purge thoroughly with carbon dioxide (CO₂) to remove all other

gases.

Pressurization: Charge the reactor with CO₂ and hydrogen (H₂) in a 1:1.25 molar ratio using

a syringe pump, maintaining a total pressure of 50 bar.

Reaction: Heat the reactor to 85 °C and stir the reaction mixture for 4 hours.

Work-up: After the reaction is complete, cool the reactor in an ice-water bath. Slowly release

the unreacted gases.

Catalyst Recovery: Transfer the reaction mixture to a beaker and separate the catalyst by

filtration. The catalyst can be washed with ethanol, dried under vacuum, and reused. The

filtrate contains the N,N-diethylformamide product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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